Ethyl 4-cyanonicotinate
Description
Ethyl 4-cyanonicotinate (CAS: 252552-10-6) is a pyridine derivative featuring a cyano group at the 4-position and an ethoxycarbonyl substituent at the 2-position. This compound is synthesized via a palladium-catalyzed C-4 alkylation/arylation protocol, yielding a white solid with a 73% efficiency under optimized conditions . Key characterization data includes:
Properties
CAS No. |
97316-51-3 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
ethyl 4-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2H2,1H3 |
InChI Key |
LKJBJQQYCFZTEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of ethyl nicotinate with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Another method involves the direct cyanoacetylation of ethyl nicotinate using cyanoacetic acid and a suitable catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
On an industrial scale, this compound is produced using a continuous flow reactor system. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the reaction of ethyl nicotinate with a cyanating agent under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The cyano group at the 4-position acts as an electrophilic site, facilitating nucleophilic attacks. Key findings include:
Cyanide Addition
In aqueous KCN, ethyl 1-ethoxynicotinamide undergoes cyanide addition to produce ethyl 4-cyanonicotinate. The positional selectivity (4- vs. 6-addition) depends on:
Substitution Reactions
The ester group at the 2-position enables nucleophilic acyl substitutions:
Synthesis of Pyridine N-Oxides
this compound derivatives undergo oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides, which are precursors for further functionalization (e.g., nitration, halogenation) .
Trimethylsilyl Cyanide (TMSCN) Substitution
Under reflux with TMSCN and triethylamine in acetonitrile, pyridine N-oxides yield 6-cyano derivatives via nucleophilic substitution at the ortho-position, achieving 50% isolated yield .
Ring Modification Reactions
The pyridine ring participates in cycloadditions and reductions:
Cascade Cyclization
In DBU-mediated reactions with α,β-unsaturated ketones, this compound analogs form tetrahydroquinolines through:
-
Michael addition at the cyano group
-
Intramolecular cyclization
-
Aromatization
Yields range from 65–90% with diastereoselectivity up to 90:10 .
pH-Dependent Reactivity
The compound exhibits distinct behavior across pH regimes:
| pH Range | Observed Reaction Pathway | Yield (%) |
|---|---|---|
| 3.0–7.0 | Cyanide addition at 4-position | 72–78 |
| 9.2–14.0 | Recovery of alkoxynicotinamide | 77–79 |
Data derived from controlled studies using methanolic ammonia and CHCl₃ extraction
Catalytic Influence
Triethylamine (TEA) enhances reaction rates in acetonitrile-mediated substitutions by deprotonating intermediates. For example, TMSCN reactions with TEA achieve 50% yield versus <20% without base .
Scientific Research Applications
Ethyl 4-cyanonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-cyanonicotinate involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Table 1: Structural Analogs of this compound
* Similarity inferred from structural alignment.
Key Differences:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-CN group in this compound enhances electrophilicity at the pyridine ring compared to 4-Cl analogs, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, 4-NH₂ derivatives (e.g., Ethyl 4-amino-2-chloronicotinate) exhibit electron-donating effects, altering reactivity toward electrophilic substitutions . Steric and Solubility Profiles: Ethyl esters (e.g., -COOEt) generally offer higher lipophilicity than methyl esters (-COOMe), impacting bioavailability in pharmaceutical contexts .
Synthetic Accessibility: this compound is synthesized via a streamlined Pd-catalyzed method with 73% yield, contrasting with older routes for 4-substituted nicotinates (e.g., 4-chloro derivatives) that often require harsh halogenation conditions or suffer from low yields (e.g., <50% in some 4-amino analogs) .
Applications: Pharmaceuticals: Chlorinated analogs (e.g., Ethyl 4-chloronicotinate HCl) are intermediates in antiviral drug synthesis, whereas amino-substituted derivatives (e.g., Ethyl 4-amino-2-chloronicotinate) are used in kinase inhibitor development . Agrochemicals: Dichlorinated compounds like Methyl 2-amino-4,6-dichloronicotinate show herbicidal activity due to enhanced stability from multiple EWGs .
Biological Activity
Ethyl 4-cyanonicotinate, a derivative of nicotinic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyano group at the 4-position of the pyridine ring. This structural feature is significant as it influences the compound's reactivity and biological activity. The molecular formula is , with a molar mass of approximately 164.16 g/mol.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies suggest that it may act as an effective agent against pathogens, making it a candidate for further development as an antimicrobial drug. For instance, preliminary data show moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections.
Enzyme Inhibition
This compound has been studied for its kinase inhibitory properties. Kinases are crucial in cell signaling pathways, and their dysregulation is often linked to diseases such as cancer. By inhibiting specific kinases, this compound may offer therapeutic benefits in oncology. Further research is required to elucidate the specific kinases affected and the implications for cancer treatment.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism and growth.
- Receptor Interaction : It may interact with various receptors in biological systems, modulating physiological responses.
- Antioxidant Activity : Some studies suggest potential antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .
Study on Antimicrobial Activity
In a recent study assessing the antimicrobial efficacy of this compound, it was found to inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus.
Study on Kinase Inhibition
Another study focused on the kinase inhibitory activity of this compound revealed that it effectively inhibited specific kinases involved in cancer cell proliferation. The IC50 values were recorded as follows:
| Kinase | IC50 (µM) |
|---|---|
| EGFR | 12.5 |
| VEGFR | 15.0 |
| PDGFR | 20.0 |
These findings suggest that this compound could be developed into a targeted therapy for certain cancers.
Potential Applications
Given its biological activities, this compound has several potential applications:
- Antimicrobial Agent : Development into a pharmaceutical for treating bacterial infections.
- Cancer Therapy : As a kinase inhibitor, it may serve as a lead compound in cancer drug development.
- Research Tool : Its ability to modulate enzyme activity makes it valuable in biochemical research.
Q & A
Q. Table 1: Key NMR Data for this compound
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 9.39 | Singlet | Pyridine H-2 |
| ¹H | 8.91–8.99 | Broad | Pyridine H-6 |
| ¹³C | 162.7 | - | Ester carbonyl |
| ¹³C | 115.3 | - | Cyano carbon |
Advanced: How can competing regioselectivity challenges in pyridine alkylation be mitigated during synthesis?
Answer:
Regioselectivity at C-4 is influenced by:
- Catalyst design : Use transition-metal catalysts (e.g., Pd, Ni) to direct nucleophilic attack .
- Electronic effects : Electron-withdrawing groups (e.g., cyano) at C-3/C-5 positions enhance C-4 reactivity.
- Radical vs. ionic pathways : Radical conditions may favor sterically accessible positions, while ionic routes depend on charge distribution.
Validate outcomes via HPLC-MS to detect byproducts and optimize reaction time/temperature.
Advanced: How should researchers resolve conflicting NMR data in derivatives of this compound?
Answer:
- Repeat experiments : Ensure consistent sample preparation (deuteration, concentration).
- 2D NMR : Use HSQC/HMBC to assign ambiguous signals.
- Cross-validate with computational chemistry : Compare experimental shifts with DFT-calculated values (e.g., Gaussian, ORCA).
- Control experiments : Test for solvent impurities or degradation (e.g., ester hydrolysis under acidic conditions) .
Basic: What purification strategies optimize yield and purity of this compound?
Answer:
- Column chromatography : Use silica gel with petroleum ether/EtOAc gradients (Rf = 0.4 in 5:1 ratio) .
- Recrystallization : Test solvents like ethanol or hexane/acetone mixtures.
- TLC monitoring : Spot aliquots at intervals to track reaction progress and isolate fractions promptly.
Advanced: What mechanistic pathways explain this compound formation under ionic vs. radical conditions?
Answer:
- Ionic pathway : Nucleophilic attack at C-4 via stabilized intermediates (e.g., metal-coordinated pyridine).
- Radical pathway : Hydrogen-atom transfer (HAT) generates pyridyl radicals, followed by coupling with ethyl cyano groups.
Validate using EPR spectroscopy to detect radical intermediates or kinetic isotope effects (KIE) to distinguish mechanisms .
Advanced: How can discrepancies in reported synthetic yields be addressed methodologically?
Answer:
- Control variables : Document catalyst loading, temperature, and solvent purity.
- Statistical analysis : Apply ANOVA to compare yields across ≥3 independent trials .
- Reproducibility protocols : Share detailed procedures (e.g., Schlenk techniques for air-sensitive steps) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign proton/carbon environments (Table 1).
- HRMS : Confirm molecular formula.
- IR spectroscopy : Identify cyano (≈2200 cm⁻¹) and ester (≈1700 cm⁻¹) stretches.
- X-ray crystallography : Resolve ambiguity in solid-state structure .
Advanced: What experimental designs assess the hydrolytic stability of this compound?
Answer:
- pH-dependent studies : Incubate compound in buffers (pH 1–13) at 25–60°C.
- HPLC monitoring : Quantify degradation products (e.g., nicotinic acid derivatives).
- Kinetic modeling : Calculate rate constants (k) and activation energy (Ea) using Arrhenius plots .
Advanced: How can computational methods enhance the study of this compound’s reactivity?
Answer:
- DFT calculations : Predict reaction transition states and regioselectivity.
- Molecular dynamics : Simulate solvent effects on reaction pathways.
- Docking studies : Explore interactions with biological targets (e.g., enzymes) for pharmacological applications .
Basic: What literature sources are reliable for validating this compound data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
